molecular formula C6H5ClN2O2 B13512926 2-Amino-3-chloroisonicotinic acid

2-Amino-3-chloroisonicotinic acid

Cat. No.: B13512926
M. Wt: 172.57 g/mol
InChI Key: RJEDZLTXVLAFRF-UHFFFAOYSA-N
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Description

2-Amino-3-chloroisonicotinic acid: (CAS number: 1393573-06-2) is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 172.57 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes for 2-Amino-3-chloroisonicotinic acid involve the following steps:

    Chlorination of Isophthalic Acid: Isophthalic acid undergoes chlorination to form 2,6-dichloroisophthalic acid.

    Amidation Reaction: The 2,6-dichloroisophthalic acid reacts with ammonia or an amine (such as methylamine) to yield this compound.

Industrial Production: Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient and cost-effective production.

Chemical Reactions Analysis

Reactions: 2-Amino-3-chloroisonicotinic acid can participate in various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

    Substitution: Substitution reactions can occur at the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Employ reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).

    Substitution: Chlorine substitution can be achieved using nucleophilic reagents like ammonia or amines.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation yields the corresponding carboxylic acid.
  • Reduction leads to the amino compound.

Scientific Research Applications

2-Amino-3-chloroisonicotinic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibitors or receptor ligands.

    Medicine: Potential therapeutic agents due to their structural features.

    Industry: As intermediates in pharmaceutical synthesis.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. it likely involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of relevant pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-amino-3-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)

InChI Key

RJEDZLTXVLAFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)N

Origin of Product

United States

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